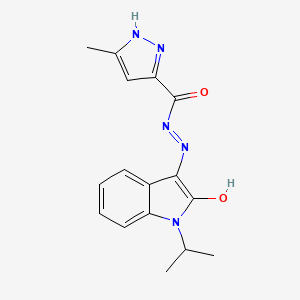![molecular formula C18H19NO2 B5797035 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline (MPAT) is a synthetic compound that has attracted attention in the scientific community due to its potential therapeutic applications. MPAT belongs to the class of tetrahydroisoquinoline derivatives, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act as a dopamine receptor agonist and to inhibit the reuptake of dopamine. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline may also modulate the activity of other neurotransmitters, such as serotonin and norepinephrine.
Biochemical and physiological effects:
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of Alzheimer's disease and depression.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its synthetic accessibility and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential therapeutic applications in other diseases, such as schizophrenia and addiction. Another direction is to further investigate its mechanism of action and to develop more potent and selective derivatives. Additionally, research could focus on the development of novel synthetic methods for 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline and related compounds. Overall, 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has the potential to be a valuable tool in the development of new therapies for various neurological and psychiatric diseases.
Méthodes De Synthèse
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline ring system. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which can be cyclized to form a tetrahydroisoquinoline ring system.
Applications De Recherche Scientifique
2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects and to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. 2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of Alzheimer's disease and depression.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14-5-4-8-17(11-14)21-13-18(20)19-10-9-15-6-2-3-7-16(15)12-19/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKGQPMYUFMANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201218 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-methylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5796957.png)
![2-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5796959.png)



![N-(2,4-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5796993.png)

![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)

![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)


